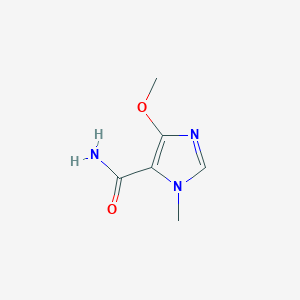![molecular formula C12H12N2O4S B8732835 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid CAS No. 95373-96-9](/img/structure/B8732835.png)
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid
Overview
Description
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is a complex organic compound that features a benzimidazole ring attached to a butanedioic acid moiety through a sulfanyl-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl-methyl group. The resulting intermediate is further reacted with butanedioic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl-methyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}propanoic acid
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}pentanedioic acid
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is unique due to its specific combination of a benzimidazole ring and a butanedioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
95373-96-9 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-10(16)5-7(11(17)18)6-19-12-13-8-3-1-2-4-9(8)14-12/h1-4,7H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
WJLIADLMJSVVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8732767.png)




![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)



![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)


